molecular formula C7H5N3O B1366583 5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde CAS No. 4121-22-6

5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde

Cat. No.: B1366583
CAS No.: 4121-22-6
M. Wt: 147.13 g/mol
InChI Key: FZSSHQHTQKYNQL-UHFFFAOYSA-N
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Description

5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde: is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings. This compound is known for its significant biological activities and is used in various scientific research fields, including medicinal chemistry and drug discovery .

Biochemical Analysis

Biochemical Properties

5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde plays a crucial role in several biochemical reactions. It has been shown to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it exhibits kinase inhibitory activity, which suggests its potential role in modulating signaling pathways that are critical for cell growth and differentiation . The compound’s interactions with enzymes such as kinases can lead to the inhibition of phosphorylation processes, thereby affecting downstream signaling events.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit kinase activity, which in turn affects cell proliferation and survival . Additionally, it has been observed to alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, particularly kinases, and inhibits their activity . This inhibition can prevent the phosphorylation of target proteins, thereby disrupting signaling cascades that are essential for various cellular processes. Furthermore, the compound may also influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including sustained inhibition of kinase activity and altered gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as inhibition of tumor growth or modulation of immune responses . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been identified, indicating specific dosage ranges where the compound’s effects are most pronounced.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to alter the balance of key metabolites and influence overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . These interactions can affect the compound’s localization and its ability to exert its biological effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological activity.

Preparation Methods

The synthesis of 5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction between pyrazine-2,3-dicarbonitrile and substituted hydrazines . This reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde can be compared with other pyrrolopyrazine derivatives, such as:

The uniqueness of this compound lies in its potent kinase inhibitory activity, which is not as pronounced in the other derivatives .

Properties

IUPAC Name

5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-4-5-3-10-7-6(5)8-1-2-9-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSSHQHTQKYNQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80194133
Record name 5H-Pyrrolo(2,3-b)pyrazine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4121-22-6
Record name 5H-Pyrrolo(2,3-b)pyrazine-7-carbaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004121226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4121-22-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186053
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5H-Pyrrolo(2,3-b)pyrazine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H-PYRROLO(2,3-B)PYRAZINE-7-CARBALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6MS2AXZ4H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde (1.33 g, 3.73 mmol) and 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (995 mg, 4.48 mmol) in 1,2-DME (20 mL) were added Pd(Ph3P)4 (0.22 g, 0.19 mmol) and 2.0 M aqueous K2CO3 (5.6 ml, 11.2 mmol). The reaction mixture was degassed by bubbling N2 for 15 min then heated at 100° C. overnight. The resultant maroon reaction mixture was cooled and diluted with H2O then extracted with EtOAc (2×). The combined organics were dried over MgSO4 and concentrated. The crude residue was purified by SiO2 chromatography (30% to 80% EtOAc/hexanes) to afford 1.12 g (81%) of 2-(1-ethyl-1H-pyrazol-4-yl)-5-(2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde as a light orange-brown solid.
Quantity
995 mg
Type
reactant
Reaction Step One
Name
Quantity
5.6 mL
Type
reactant
Reaction Step One
[Compound]
Name
1,2-DME
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.22 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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